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Cat. No.: B3425674 Get Quote

Abstract: The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to

numerous compounds with a wide array of pharmacological activities.[1][2][3] 4-
Methylthiazole-2-thiol represents a fundamental structure within this class, offering a

promising starting point for drug discovery campaigns. While extensive research has focused

on complex thiazole derivatives, a systematic screening of the core molecule is essential to

establish a baseline biological activity profile. This guide, designed for researchers and drug

development professionals, provides a comprehensive, field-proven framework for the

biological activity screening of 4-methylthiazole-2-thiol. We will detail a tiered, logic-driven

strategy, moving from broad-spectrum primary assays to more focused mechanistic studies.

The protocols herein are presented as self-validating systems, emphasizing the causality

behind experimental choices to ensure robust and reproducible data generation.

Part 1: Foundational Knowledge and Strategy
Physicochemical Properties and Handling
Before commencing any biological screening, a thorough understanding of the test article's

properties is paramount. 4-Methylthiazole-2-thiol (CAS 4498-39-9) is a solid with a molecular

weight of 131.22 g/mol .[4][5] Key properties are summarized below.
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Property Value Source(s)

Chemical Formula C4H5NS2 [4]

Molecular Weight 131.22 g/mol [4][5]

CAS Number 4498-39-9 [4]

Appearance
Data not widely available;

typically a solid.
N/A

Solubility

Must be determined empirically

in relevant solvents (e.g.,

DMSO, Ethanol) for stock

solution preparation.

N/A

Safety Precautions: 4-Methylthiazole-2-thiol is classified as a substance that may cause skin

and serious eye irritation, as well as respiratory irritation.[5] Always handle this compound in a

well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat.[4] Consult the Safety Data Sheet (SDS) for

comprehensive handling and disposal instructions.[4][6]

Rationale for Screening: The Thiazole Precedent
The rationale for screening 4-methylthiazole-2-thiol is firmly grounded in the extensive

biological activities reported for its derivatives. The thiazole nucleus is a privileged structure,

appearing in drugs with antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral

properties.[1][7]

Anticancer Activity: Thiazole derivatives have been shown to inhibit key oncogenic targets

like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), arrest the cell cycle, and

induce apoptosis in various cancer cell lines, including breast (MCF-7) and liver (HepG2)

cancers.[8][9][10]

Antimicrobial Activity: The scaffold is present in numerous antibiotics and has demonstrated

broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as

pathogenic fungi like Candida species.[11][12][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 16 Tech Support

https://www.bio-rad-antibodies.com/static/2016/flow-cytometry/protocols/propidium-iodide-staining-of-cells-for-cell-cycle-analysis.pdf
https://www.bio-rad-antibodies.com/static/2016/flow-cytometry/protocols/propidium-iodide-staining-of-cells-for-cell-cycle-analysis.pdf
https://microbiology.mlsascp.com/broth-microdilution-1.html
https://www.bio-rad-antibodies.com/static/2016/flow-cytometry/protocols/propidium-iodide-staining-of-cells-for-cell-cycle-analysis.pdf
https://www.benchchem.com/product/b3425674?utm_src=pdf-body
https://microbiology.mlsascp.com/broth-microdilution-1.html
https://www.bio-rad-antibodies.com/static/2016/flow-cytometry/protocols/propidium-iodide-staining-of-cells-for-cell-cycle-analysis.pdf
https://www.bio-rad-antibodies.com/static/2016/flow-cytometry/protocols/propidium-iodide-staining-of-cells-for-cell-cycle-analysis.pdf
https://scispace.com/pdf/genesis-and-development-of-dpph-method-of-antioxidant-assay-vb625t39xs.pdf
https://www.benchchem.com/product/b3425674?utm_src=pdf-body
https://broadpharm.com/protocol_files/cell_viability_assays
https://bpsbioscience.com/vegfr2-kdr-kinase-assay-kit-40325
https://clsi.org/shop/standards/m07/
https://www.mdpi.com/2227-9717/11/8/2248
https://acmeresearchlabs.in/2024/02/23/dpph-scavenging-assay-protocol-detailed-procedure/
https://www.rndsystems.com/resources/protocols/flow-cytometry-protocol-analysis-cell-viability-using-propidium-iodide
https://cdn.caymanchem.com/cdn/insert/701080.pdf
https://www.researchgate.net/figure/Experimental-protocol-of-DPPH-assay-to-assess-the-antioxidant-activity-of-EOs_fig1_355587442
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3425674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anti-inflammatory Activity: Certain derivatives can suppress inflammatory responses by

inhibiting enzymes like Cyclooxygenase-2 (COX-2) and modulating signaling pathways such

as the NF-κB pathway.[14][15]

Antioxidant Activity: The heterocyclic ring system can participate in redox reactions, and

many derivatives have been identified as potent radical scavengers in assays like the DPPH

assay.[16]

A Tiered Screening Strategy
A logical, tiered approach is the most efficient method for characterizing a novel compound.

This strategy minimizes resource expenditure by using broad, high-throughput assays initially,

followed by more complex, targeted assays for confirmed "hits."

Tier 1: Primary Screening

Tier 2: Hit Confirmation & Potency

Tier 3: Mechanism of Action (MoA) Studies

Anticancer
(MTT Assay vs. Panel of Cell Lines)

Dose-Response Analysis
(IC50 / MIC Determination)

Antimicrobial
(MIC vs. Bacterial/Fungal Panel)

Antioxidant
(DPPH Assay)

Kinase Inhibition
(e.g., VEGFR-2, COX-2)

For Confirmed Hits

Cell Cycle Analysis
(Flow Cytometry)

For Confirmed Hits

Click to download full resolution via product page

Caption: Tiered workflow for biological activity screening.

Part 2: Anticancer Activity Screening
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Based on the strong precedent for anticancer activity in thiazole derivatives, this is a primary

area of investigation.[8][17] The initial screen will assess broad cytotoxicity, followed by

mechanistic assays targeting pathways known to be modulated by this scaffold.

Protocol 1: In Vitro Cytotoxicity by MTT Assay
Causality: The MTT assay is a robust, colorimetric method for assessing metabolic activity,

which serves as a proxy for cell viability.[1][18] NAD(P)H-dependent oxidoreductases in the

mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

[1][19] The amount of formazan produced is directly proportional to the number of metabolically

active (viable) cells, allowing for the quantification of a compound's cytotoxic or cytostatic

effects.[18]

Methodology:

Cell Seeding:

Culture selected cancer cell lines (e.g., MCF-7, HepG2, A549) to ~80% confluency.

Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per

well in 100 µL of complete culture medium.

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

Compound Treatment:

Prepare a 10 mM stock solution of 4-methylthiazole-2-thiol in DMSO.

Perform serial dilutions of the stock solution in serum-free medium to create a range of

desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

Remove the medium from the cells and replace it with 100 µL of the medium containing

the test compound dilutions. Include "vehicle control" (DMSO only) and "untreated control"

wells.

Incubate for 48-72 hours.

MTT Addition and Incubation:
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Prepare a 5 mg/mL solution of MTT in sterile PBS.[19]

Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[20]

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

Solubilization and Measurement:

Carefully aspirate the medium containing MTT.

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M

HCl) to each well to dissolve the formazan crystals.[1]

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete

dissolution.[19]

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: The results are typically expressed as the concentration that inhibits 50% of

cell growth (IC₅₀).

Cell Line Compound IC₅₀ (µM)

MCF-7 (Breast) 4-methylthiazole-2-thiol To be determined

HepG2 (Liver) 4-methylthiazole-2-thiol To be determined

A549 (Lung) 4-methylthiazole-2-thiol To be determined

Staurosporine (Control) Literature Value Literature Value

Mechanistic Insight: VEGFR-2 and Cell Cycle
If significant cytotoxicity is observed, secondary assays are initiated to probe the mechanism of

action (MoA). The inhibition of VEGFR-2, a key receptor tyrosine kinase in angiogenesis, is a

known MoA for many anticancer thiazoles.[8][16]
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Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Protocol 2: VEGFR-2 Kinase Inhibition Assay
Causality: This biochemical assay directly measures the ability of a compound to inhibit the

enzymatic activity of VEGFR-2. Luminescence-based assays, such as the ADP-Glo™ Kinase

Assay, quantify kinase activity by measuring the amount of ADP produced in the

phosphorylation reaction. A potent inhibitor will block ATP consumption, resulting in low ADP

production and a strong luminescent signal.

Methodology: (Adapted from commercially available kit protocols[16])

Reagent Preparation:

Prepare 1x Kinase Buffer, ATP solution, and VEGFR-2 substrate solution (e.g., a poly-

Glu,Tyr peptide) as per the kit manufacturer's instructions.

Dilute recombinant human VEGFR-2 enzyme to the working concentration in 1x Kinase

Buffer.

Kinase Reaction:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 16 Tech Support

https://www.benchchem.com/product/b3425674?utm_src=pdf-body-img
https://techresources.dsfarm.unipd.it/wp-content/uploads/2024/08/Cell-Cycle-Analysis-by-Propidium-Iodide-Staining.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3425674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To the wells of a white 96-well plate, add 5 µL of diluted test compound (4-methylthiazole-
2-thiol) at various concentrations.

Add 20 µL of the Master Mix containing Kinase Buffer, substrate, and ATP.

Initiate the reaction by adding 25 µL of the diluted VEGFR-2 enzyme solution to all wells

except the "Blank" control.

Incubate at 37°C for 60 minutes.

Signal Detection:

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for

40 minutes at room temperature. This step depletes the unused ATP.

Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to

ATP, which is then used in a luciferase/luciferin reaction to produce light.

Incubate for 30 minutes at room temperature.

Measure luminescence using a plate-reading luminometer.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
Causality: Many cytotoxic agents function by disrupting the normal progression of the cell cycle,

often causing arrest at specific checkpoints (e.g., G1/S or G2/M).[8] Flow cytometry using

propidium iodide (PI), a DNA intercalating dye, allows for the quantitative analysis of DNA

content in a cell population.[8][17] Because DNA content doubles from the G1 to the G2/M

phase, the fluorescence intensity of PI-stained cells directly correlates with their phase in the

cell cycle, revealing any compound-induced arrest.[12][17]

Methodology:

Cell Treatment:

Seed cells (e.g., MCF-7) in 6-well plates and grow to ~70% confluency.
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Treat cells with 4-methylthiazole-2-thiol at its determined IC₅₀ concentration for 24 hours.

Include an untreated control.

Cell Harvesting and Fixation:

Harvest cells via trypsinization, collecting both adherent and floating cells to include

apoptotic populations.

Wash the cell pellet (approx. 1 x 10⁶ cells) with ice-cold PBS by centrifuging at 300 x g for

5 minutes.[17]

Resuspend the pellet and fix the cells by adding them dropwise into 1 mL of ice-cold 70%

ethanol while gently vortexing.[5][17] This permeabilizes the cells.

Incubate on ice for at least 30 minutes (or store at 4°C for extended periods).[17]

Staining:

Centrifuge the fixed cells and wash twice with PBS.

Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50

µg/mL PI, 100 µg/mL RNase A in PBS).[17] RNase A is crucial to prevent staining of

double-stranded RNA.

Incubate for 30 minutes at room temperature, protected from light.[5]

Data Acquisition:

Analyze the samples on a flow cytometer, exciting at 488 nm and measuring PI

fluorescence in the appropriate linear scale channel (e.g., FL-2 or FL-3).[12]

Collect at least 10,000 events per sample.

Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content

histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21]

Part 3: Antimicrobial Activity Screening
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The thiazole core is a well-established pharmacophore in antimicrobial agents.[11][13] A

primary screen for antibacterial and antifungal activity is therefore a critical step.

Protocol 4: Broth Microdilution for Minimum Inhibitory
Concentration (MIC)
Causality: The broth microdilution method is the gold standard for determining the Minimum

Inhibitory Concentration (MIC) of an antimicrobial agent.[6][9][22] The MIC is defined as the

lowest concentration of the agent that completely inhibits the visible growth of a microorganism

after overnight incubation.[6] This quantitative measure provides a clear indication of a

compound's potency. The protocol follows guidelines established by the Clinical and Laboratory

Standards Institute (CLSI).[9][23]

Methodology:

Inoculum Preparation:

Culture test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC

25922, Candida albicans ATCC 90028) on appropriate agar plates.

Prepare a bacterial/fungal suspension in sterile saline or broth, adjusting the turbidity to

match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

Dilute this suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton

Broth for bacteria) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

Plate Preparation:

In a sterile 96-well microtiter plate, add 50 µL of broth to all wells.

Prepare a 2x working stock of 4-methylthiazole-2-thiol at the highest desired

concentration. Add 50 µL of this stock to the first column of wells.

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second,

mixing, and continuing across the plate. Discard the final 50 µL from the last column. This

creates a gradient of compound concentrations.
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Reserve wells for a positive control (inoculum, no compound) and a negative control (broth

only, no inoculum).

Inoculation and Incubation:

Add 50 µL of the standardized inoculum to each well (except the negative control),

bringing the final volume to 100 µL.

Seal the plate and incubate at 35-37°C for 18-24 hours.

MIC Determination:

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the

compound in which there is no visible growth.[6]

Data Presentation: MIC values are reported in µg/mL.

Test Organism Compound MIC (µg/mL)

S. aureus (Gram-positive) 4-methylthiazole-2-thiol To be determined

E. coli (Gram-negative) 4-methylthiazole-2-thiol To be determined

C. albicans (Fungus) 4-methylthiazole-2-thiol To be determined

Ciprofloxacin (Control) Literature Value Literature Value

Fluconazole (Control) Literature Value Literature Value

Part 4: Anti-inflammatory & Antioxidant Screening
Rationale and Mechanistic Overview
Chronic inflammation and oxidative stress are intertwined pathological processes. Thiazole

derivatives have shown promise in mitigating both, often through inhibition of pro-inflammatory

enzymes like COX-2 or by direct radical scavenging.[14][15][16]
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Caption: Inhibition point in the LPS-induced COX-2 inflammatory pathway.

Protocol 5: COX-2 Inhibitor Screening Assay
Causality: This is a cell-free, enzymatic assay that directly measures the inhibition of COX-2.

The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by
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COX-2 from its substrate, arachidonic acid.[4][15] A decrease in fluorescence indicates

inhibition of the enzyme.

Methodology: (Adapted from commercially available kit protocols[4][15][24])

Reagent Preparation:

Prepare reagents as per the kit manual, including COX Assay Buffer, COX Probe, and

COX Cofactor.

Reconstitute human recombinant COX-2 enzyme and prepare the arachidonic acid

substrate.

Assay Procedure:

Add 10 µL of diluted test compound or inhibitor control (e.g., Celecoxib) to designated

wells of a 96-well white opaque plate.

Prepare a Reaction Mix containing Assay Buffer, COX Probe, and Cofactor. Add 80 µL of

this mix to each well.

Add 10 µL of the diluted COX-2 enzyme to all wells except the background control.

Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells

simultaneously using a multi-channel pipette.

Immediately measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.

Data Analysis:

Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

Determine the percent inhibition relative to the enzyme control and calculate the IC₅₀

value.

Protocol 6: DPPH Radical Scavenging Assay
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Causality: This assay quantifies the ability of a compound to act as a free radical scavenger or

hydrogen donor.[7][11] The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep

purple color with a characteristic absorbance around 517 nm.[10][11] When it is reduced by an

antioxidant, the purple color fades to yellow.[11] The degree of discoloration is stoichiometric

with the scavenging activity and is a direct measure of antioxidant capacity.[7]

Methodology:

Reagent Preparation:

Prepare a 0.1 mM working solution of DPPH in methanol. Protect from light.

Prepare various concentrations of 4-methylthiazole-2-thiol in methanol. Ascorbic acid or

Trolox should be used as a positive control.

Assay Procedure:

To the wells of a 96-well plate, add 100 µL of the test compound dilutions.

Add 100 µL of the DPPH working solution to all wells.

Include a blank control containing only methanol.

Incubate the plate in the dark at room temperature for 30 minutes.

Measurement and Calculation:

Measure the absorbance of each well at 517 nm.

Calculate the percentage of radical scavenging activity using the formula:

% Scavenging = [(A_control - A_sample) / A_control] * 100

Where A_control is the absorbance of the DPPH solution without the sample, and

A_sample is the absorbance with the sample.

Plot the % scavenging against concentration to determine the IC₅₀ value (the

concentration required to scavenge 50% of DPPH radicals).
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Part 5: Conclusion and Future Directions
This guide outlines a systematic and robust strategy for the initial biological characterization of

4-methylthiazole-2-thiol. By leveraging the known activities of the broader thiazole chemical

class, this tiered approach efficiently probes for potential anticancer, antimicrobial, and anti-

inflammatory/antioxidant properties. Positive results from this screening cascade would provide

a strong rationale for more advanced studies, including in vivo efficacy models, ADMET

(absorption, distribution, metabolism, excretion, and toxicity) profiling, and structure-activity

relationship (SAR) studies to develop more potent derivatives. The foundational data generated

through these protocols are critical for unlocking the therapeutic potential of this core

heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://cdn.caymanchem.com/cdn/insert/701080.pdf
https://www.researchgate.net/figure/Experimental-protocol-of-DPPH-assay-to-assess-the-antioxidant-activity-of-EOs_fig1_355587442
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/398/778/mak399bul-mk.pdf
https://www.benchchem.com/pdf/Application_Notes_Vegfr_2_IN_45_In_Vitro_Kinase_Assay_Protocol.pdf
https://techresources.dsfarm.unipd.it/wp-content/uploads/2024/08/Cell-Cycle-Analysis-by-Propidium-Iodide-Staining.pdf
https://www.clyte.tech/post/mtt-assay-protocol-guide-to-measuring-cell-viability-proliferation
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://sites.medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle-with-pi.aspx
https://sites.medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle-with-pi.aspx
https://pubmed.ncbi.nlm.nih.gov/15997819/
https://pubmed.ncbi.nlm.nih.gov/15997819/
https://journals.asm.org/doi/10.1128/jcm.01622-10
https://bpsbioscience.com/media/wysiwyg/Metabolic/82210.pdf
https://bio-protocol.org/exchange/minidetail?id=2070897&type=30
https://www.benchchem.com/product/b3425674#biological-activity-screening-of-4-methylthiazole-2-thiol
https://www.benchchem.com/product/b3425674#biological-activity-screening-of-4-methylthiazole-2-thiol
https://www.benchchem.com/product/b3425674#biological-activity-screening-of-4-methylthiazole-2-thiol
https://www.benchchem.com/product/b3425674#biological-activity-screening-of-4-methylthiazole-2-thiol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3425674?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3425674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3425674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

